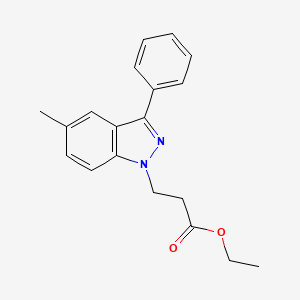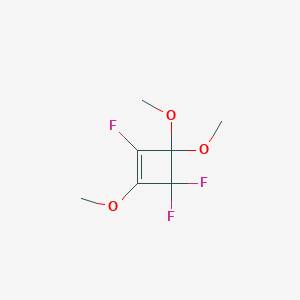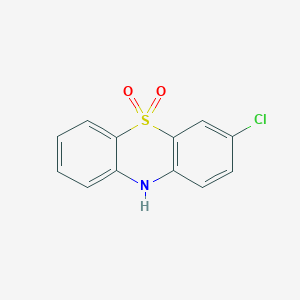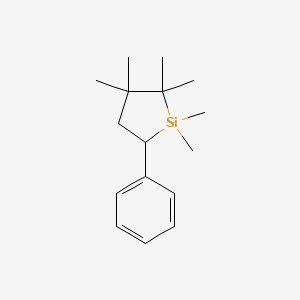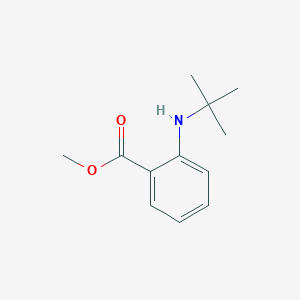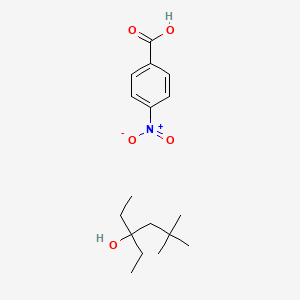
3-Ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,5-dimethylhexan-3-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-Ethyl-5,5-dimethylhexan-3-ol is an organic alcohol, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro group attached to the benzene ring. These compounds have unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
3-Ethyl-5,5-dimethylhexan-3-ol
- This compound can be synthesized through the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form an alcohol. For example, reacting 3-ethyl-5,5-dimethylhexan-3-one with a Grignard reagent can yield 3-ethyl-5,5-dimethylhexan-3-ol.
- Another method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
4-Nitrobenzoic Acid
- This compound can be synthesized by nitration of benzoic acid using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction typically occurs at low temperatures to control the formation of the nitro group on the benzene ring.
- Industrial production methods often involve the oxidation of 4-nitrotoluene using potassium permanganate (KMnO4) or other oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
-
3-Ethyl-5,5-dimethylhexan-3-ol
Oxidation: This alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron, catalytic hydrogenation.
Substitution Reagents: Thionyl chloride.
Esterification Catalysts: Sulfuric acid.
Major Products Formed
3-Ethyl-5,5-dimethylhexan-3-ol: Ketones, carboxylic acids, alkyl chlorides.
4-Nitrobenzoic Acid: Aminobenzoic acids, esters.
Scientific Research Applications
Chemistry
3-Ethyl-5,5-dimethylhexan-3-ol: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
4-Nitrobenzoic Acid: Used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology and Medicine
3-Ethyl-5,5-dimethylhexan-3-ol: Investigated for its potential antimicrobial properties.
4-Nitrobenzoic Acid: Studied for its role in drug development and as a building block for biologically active compounds.
Industry
3-Ethyl-5,5-dimethylhexan-3-ol: Utilized in the production of fragrances and flavors.
4-Nitrobenzoic Acid: Employed in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
Molecular Targets and Pathways
3-Ethyl-5,5-dimethylhexan-3-ol: The mechanism of action involves interactions with cellular membranes and proteins, potentially disrupting microbial cell walls.
4-Nitrobenzoic Acid: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5,5-dimethylhexan-3-ol: Similar compounds include 3,5-dimethylhexan-3-ol and 3,5,5-trimethylhexan-1-ol.
4-Nitrobenzoic Acid: Similar compounds include 3-nitrobenzoic acid and 2-nitrobenzoic acid.
Uniqueness
3-Ethyl-5,5-dimethylhexan-3-ol: Unique due to its specific branching and ethyl group, which can influence its reactivity and physical properties.
4-Nitrobenzoic Acid: Unique due to the position of the nitro group, affecting its chemical behavior and applications in synthesis.
Properties
CAS No. |
61355-34-8 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H22O.C7H5NO4/c1-6-10(11,7-2)8-9(3,4)5;9-7(10)5-1-3-6(4-2-5)8(11)12/h11H,6-8H2,1-5H3;1-4H,(H,9,10) |
InChI Key |
APIWJRCZBVYPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
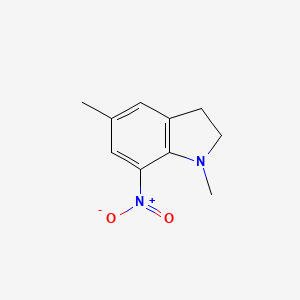
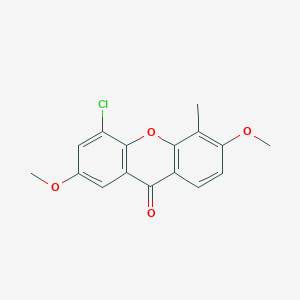
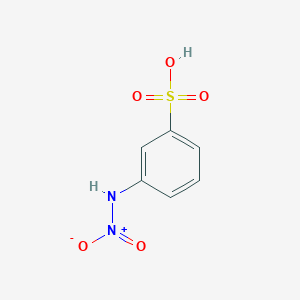
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
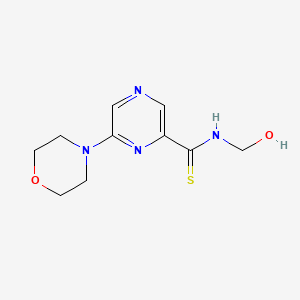
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
